Cas no 1628263-43-3 (Imidazo[1,2-a]pyridin-3-amine, 6-bromo-2-ethyl-8-methyl-, hydrochloride (1:1))
Imidazo[1,2-a]pyridin-3-amine, 6-bromo-2-ethyl-8-methyl-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridin-3-amine, 6-bromo-2-ethyl-8-methyl-, hydrochloride (1:1)
- 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine hydrochloride
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- Inchi: 1S/C10H12BrN3.ClH/c1-3-8-9(12)14-5-7(11)4-6(2)10(14)13-8;/h4-5H,3,12H2,1-2H3;1H
- InChI Key: BSWALXUAJBDGBR-UHFFFAOYSA-N
- SMILES: NC1=C(N=C2C(=CC(Br)=CN12)C)CC.Cl
Imidazo[1,2-a]pyridin-3-amine, 6-bromo-2-ethyl-8-methyl-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM535950-1g |
6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine hydrochloride |
1628263-43-3 | 95%+ | 1g |
$1154 | 2023-01-02 |
Imidazo[1,2-a]pyridin-3-amine, 6-bromo-2-ethyl-8-methyl-, hydrochloride (1:1) Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Imidazo[1,2-a]pyridin-3-amine, 6-bromo-2-ethyl-8-methyl-, hydrochloride (1:1)
Comprehensive Overview of Imidazo[1,2-a]pyridin-3-amine, 6-bromo-2-ethyl-8-methyl-, hydrochloride (1:1) (CAS No. 1628263-43-3)
The compound Imidazo[1,2-a]pyridin-3-amine, 6-bromo-2-ethyl-8-methyl-, hydrochloride (1:1) (CAS No. 1628263-43-3) is a specialized organic molecule with significant potential in pharmaceutical and chemical research. Its unique structure, featuring an imidazo[1,2-a]pyridine core substituted with bromo, ethyl, and methyl groups, makes it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its potential applications in targeting specific biological pathways, particularly in oncology and neurology.
One of the key features of 6-bromo-2-ethyl-8-methyl-imidazo[1,2-a]pyridin-3-amine hydrochloride is its role as a building block for small-molecule inhibitors. The presence of the bromo substituent enhances its reactivity, enabling further functionalization for the synthesis of more complex molecules. This property aligns with the growing demand for highly selective kinase inhibitors, a hot topic in modern drug development. Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in modulating protein-protein interactions, which are critical in diseases like cancer and neurodegenerative disorders.
In the context of AI-driven drug discovery, CAS No. 1628263-43-3 has garnered attention as a candidate for virtual screening and machine learning-based compound optimization. The rise of computational chemistry tools has accelerated the identification of novel applications for such compounds, making them indispensable in high-throughput screening campaigns. Researchers frequently search for "imidazo[1,2-a]pyridine synthesis" or "bromo-substituted heterocycles" to explore their utility in medicinal chemistry.
The hydrochloride salt form of this compound improves its solubility, a critical factor for bioavailability studies. This aspect is particularly relevant given the current focus on oral drug delivery systems and formulation optimization. The ethyl and methyl substitutions further contribute to its lipophilicity, which can be tailored for specific therapeutic targets. Such modifications are often discussed in forums and publications related to structure-activity relationship (SAR) analysis.
From a synthetic chemistry perspective, 6-bromo-2-ethyl-8-methyl-imidazo[1,2-a]pyridin-3-amine hydrochloride serves as a versatile scaffold for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many FDA-approved drugs. The compound’s CAS No. 1628263-43-3 is frequently referenced in patents and academic papers focusing on heterocyclic chemistry advancements.
Environmental and green chemistry considerations also play a role in the compound’s appeal. Researchers are exploring sustainable methods for synthesizing imidazo[1,2-a]pyridine derivatives, including catalyst-free reactions and microwave-assisted synthesis. These approaches align with the broader industry shift toward eco-friendly pharmaceutical manufacturing, a topic gaining traction in both academic and industrial settings.
In summary, Imidazo[1,2-a]pyridin-3-amine, 6-bromo-2-ethyl-8-methyl-, hydrochloride (1:1) (CAS No. 1628263-43-3) represents a multifaceted tool for modern chemical and pharmaceutical research. Its applications span from drug discovery to material science, reflecting the compound’s adaptability and relevance in addressing contemporary scientific challenges. As interest in targeted therapies and personalized medicine grows, this compound is poised to remain a focal point in innovative research endeavors.
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